dimethyl(phenyl)phosphane;trichlororhenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(phenyl)phosphane;trichlororhenium is an organophosphorus compound that combines a phosphine ligand with a rhenium center
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(phenyl)phosphane is typically synthesized by the reaction of methylmagnesium halide with dichlorophenylphosphine. The reaction proceeds as follows:
(C6H5)Cl2P+2CH3MgBr→(C6H5)(CH3)2P+2MgBrCl
The resulting phosphine is purified by distillation under reduced pressure .
Trichlororhenium is often prepared by the reaction of rhenium metal with chlorine gas at elevated temperatures. The reaction can be represented as:
Re+3Cl2→ReCl3
Industrial Production Methods
Industrial production of dimethyl(phenyl)phosphane;trichlororhenium involves the combination of the synthesized dimethyl(phenyl)phosphane with trichlororhenium under controlled conditions to form the desired complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl)phosphane;trichlororhenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the phosphine ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other phosphines, amines, or carbonyl compounds under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-rhenium species, while reduction can produce lower oxidation state rhenium complexes.
Scientific Research Applications
Dimethyl(phenyl)phosphane;trichlororhenium has a wide range of scientific research applications, including:
Material Science: The compound is investigated for its potential use in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its interactions with biological molecules.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in the development of new industrial processes.
Mechanism of Action
The mechanism of action of dimethyl(phenyl)phosphane;trichlororhenium involves its ability to coordinate with various substrates through its phosphine and rhenium centers. The compound can activate substrates by facilitating electron transfer and stabilizing transition states, thereby enhancing the rate of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Triphenylphosphine;trichlororhenium
- Trimethylphosphine;trichlororhenium
- Dimethyl(phenyl)phosphane;trichloromolybdenum
Uniqueness
Dimethyl(phenyl)phosphane;trichlororhenium is unique due to its specific combination of a phosphine ligand with a rhenium center, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material science investigations compared to its analogs.
Properties
Molecular Formula |
C24H33Cl3P3Re |
---|---|
Molecular Weight |
707.0 g/mol |
IUPAC Name |
dimethyl(phenyl)phosphane;trichlororhenium |
InChI |
InChI=1S/3C8H11P.3ClH.Re/c3*1-9(2)8-6-4-3-5-7-8;;;;/h3*3-7H,1-2H3;3*1H;/q;;;;;;+3/p-3 |
InChI Key |
OHJDEAZOHPPHHA-UHFFFAOYSA-K |
Canonical SMILES |
CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.Cl[Re](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.